molecular formula C14H12O3 B097613 2-(2-Methoxyphenyl)benzoic acid CAS No. 17296-28-5

2-(2-Methoxyphenyl)benzoic acid

Cat. No.: B097613
CAS No.: 17296-28-5
M. Wt: 228.24 g/mol
InChI Key: DONMCRNZWAMEGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H12O3. It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group at the ortho position. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

It is known that benzoic acid derivatives can participate in various biochemical reactions . They can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can potentially influence the interactions of 2-(2-Methoxyphenyl)benzoic acid with enzymes, proteins, and other biomolecules.

Cellular Effects

Benzoic acid has been shown to have effects on various types of cells and cellular processes . For instance, it has been found to improve the performance of young pigs by promoting nutrient digestion, improving jejunal antioxidant capacity, and maintaining the jejunal morphology .

Molecular Mechanism

Benzylic halides, which are similar to benzoic acid derivatives, typically react via an SN2 pathway for primary benzylic halides and an SN1 pathway for secondary and tertiary benzylic halides . These reactions involve the resonance-stabilized carbocation .

Temporal Effects in Laboratory Settings

It is known that benzoic acid can be reduced either by catalytic hydrogenation or with reducing metals in acid .

Dosage Effects in Animal Models

A study on benzoic acid showed that supplementation with 5000 mg/kg improved the performance of young pigs .

Metabolic Pathways

Benzoic acid derivatives can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Transport and Distribution

The partition coefficient of benzoic acid in benzene and water has been studied, which provides some insight into how it might be distributed in different environments .

Subcellular Localization

A study on the enzyme responsible for the biosynthesis of the volatile ester methylbenzoate in snapdragon flowers, which involves a benzoic acid derivative, found that the enzyme is predominantly localized in the conical cells of the inner epidermal layer of snapdragon flower petal lobes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Methoxyphenyl)benzoic acid can be synthesized through several methods. One common method involves the reaction of 2-methoxybenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, followed by hydrolysis to yield the desired product.

Another method involves the Grignard reaction, where 2-methoxyphenylmagnesium bromide reacts with carbon dioxide to form the corresponding carboxylic acid. This method requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high efficiency and cost-effectiveness, with continuous monitoring of reaction parameters to ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are used for electrophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: this compound can be converted to 2-(2-carboxyphenyl)benzoic acid.

    Reduction: The reduction of the carboxylic acid group can yield 2-(2-Methoxyphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives, such as 2-(2-Methoxy-4-nitrophenyl)benzoic acid, can be formed.

Scientific Research Applications

2-(2-Methoxyphenyl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxybenzoic acid
  • 2-(2-Hydroxyphenyl)benzoic acid
  • 2-(2-Methylphenyl)benzoic acid

Comparison

2-(2-Methoxyphenyl)benzoic acid is unique due to the presence of both a methoxy group and a carboxylic acid group on the benzene ring. This combination imparts distinct chemical and biological properties compared to similar compounds. For example, 2-Methoxybenzoic acid lacks the additional benzene ring, which affects its reactivity and applications. Similarly, 2-(2-Hydroxyphenyl)benzoic acid has a hydroxyl group instead of a methoxy group, leading to different chemical behavior and biological activity.

Properties

IUPAC Name

2-(2-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONMCRNZWAMEGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294684
Record name 2-(2-methoxyphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17296-28-5
Record name 17296-28-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97635
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-methoxyphenyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17296-28-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Methoxyphenyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyphenyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
2-(2-Methoxyphenyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
2-(2-Methoxyphenyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
2-(2-Methoxyphenyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
2-(2-Methoxyphenyl)benzoic acid
Customer
Q & A

Q1: What unique rearrangement occurs in the molecular ion of 2-(2'-methoxyphenyl)benzoic acid during mass spectrometry?

A: Research using electron impact mass spectrometry revealed that the molecular ion of 2-(2'-methoxyphenyl)benzoic acid undergoes a distinctive rearrangement. [, ] This rearrangement, observed at m/z 94 (C6H6O) and m/z 135 (C8H7O2), involves the transfer of a portion of a functional group from one ring to the other. Interestingly, this rearrangement was found to occur specifically in the anti conformation of the molecular ion. []

Q2: How was the rearrangement mechanism in 2-(2'-methoxyphenyl)benzoic acid elucidated using mass spectrometry?

A: To pinpoint the origin of the transferred functional group during rearrangement, researchers employed isotopic labeling. [] Specifically, they substituted a bromine atom for a hydrogen atom on the methoxy-containing ring. Analyzing the fragmentation patterns, particularly at lower electron ionization energies (10 eV), allowed them to trace the bromine atom's presence (or absence) in daughter ions. This labeling strategy provided crucial evidence for proposing a mechanism for the observed rearrangement in the anti conformation of the molecular ion. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.